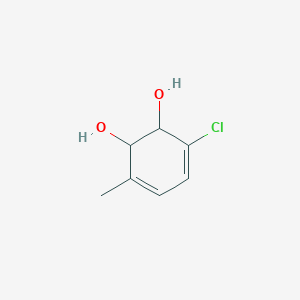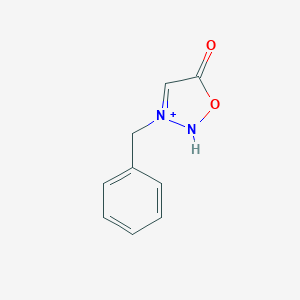
ピリジン-3-スルホニルクロリド
概要
説明
Pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C5H4ClNO2S. It is a colorless to light yellow liquid that is sensitive to moisture and decomposes upon contact with water . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
科学的研究の応用
Pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
作用機序
Target of Action
Pyridine-3-sulfonyl chloride is a reagent used in the synthesis of pyrimidine derivatives . It is primarily targeted towards the formation of these derivatives, which have been found to exhibit anti-proliferative activity against negative breast cancer cells .
Mode of Action
The mode of action of Pyridine-3-sulfonyl chloride involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This process is used to synthesize the corresponding pyridine-3-sulfonyl chlorides . The synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .
Biochemical Pathways
The biochemical pathways affected by Pyridine-3-sulfonyl chloride are primarily related to the synthesis of pyrimidine derivatives . These derivatives can then interact with various biochemical pathways in the body, particularly those related to the proliferation of breast cancer cells .
Result of Action
The primary result of the action of Pyridine-3-sulfonyl chloride is the formation of pyrimidine derivatives . These derivatives have been found to exhibit anti-proliferative activity against negative breast cancer cells , indicating a potential therapeutic application.
Action Environment
The action of Pyridine-3-sulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and can easily hydrolyze and deteriorate when exposed to water . Therefore, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.
生化学分析
Cellular Effects
It is known that exposure to sulfonyl chlorides can cause severe skin burns and eye damage, and may cause respiratory irritation . These effects suggest that Pyridine-3-sulfonyl chloride could potentially have significant impacts on cell function.
Molecular Mechanism
It is known that sulfonyl chlorides can react with amines to form sulfonamides . This suggests that Pyridine-3-sulfonyl chloride could potentially interact with biomolecules such as proteins and enzymes, leading to changes in their function.
Temporal Effects in Laboratory Settings
It is known that sulfonyl chlorides are generally stable under normal conditions but can decompose in the presence of moisture .
Metabolic Pathways
It is known that sulfonyl chlorides can react with amines to form sulfonamides , suggesting that Pyridine-3-sulfonyl chloride could potentially be involved in similar reactions in metabolic pathways.
Transport and Distribution
It is known that sulfonyl chlorides are generally lipophilic, suggesting that they could potentially diffuse across cell membranes .
準備方法
Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction is typically carried out by adding phosphorus pentachloride to a solution of pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. The reaction mixture is then subjected to distillation under reduced pressure to purify the pyridine-3-sulfonyl chloride .
Another method involves the use of a microchannel reactor, where 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite undergo diazotization. The resulting diazonium salt reacts with thionyl chloride to produce pyridine-3-sulfonyl chloride .
Industrial Production Methods: Industrial production of pyridine-3-sulfonyl chloride often employs the phosphorus pentachloride method due to its simplicity and high yield. The process involves careful control of reaction conditions to minimize byproduct formation and ensure high purity of the final product .
化学反応の分析
Types of Reactions: Pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, pyridine-3-sulfonyl chloride hydrolyzes to form pyridine-3-sulfonic acid.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of pyridine-3-sulfonyl chloride from diazonium salts.
Amines: React with pyridine-3-sulfonyl chloride to form sulfonamide derivatives.
Major Products:
Pyridine-3-sulfonamides: Formed from the reaction with amines.
Pyridine-3-sulfonic acid: Formed from hydrolysis.
類似化合物との比較
Pyridine-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 4-position.
Pyridine-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 2-position.
Benzene sulfonyl chloride: A related compound with a benzene ring instead of a pyridine ring.
Uniqueness: Pyridine-3-sulfonyl chloride is unique due to its position-specific reactivity, which allows for the selective synthesis of 3-substituted pyridine derivatives. This specificity makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
特性
IUPAC Name |
pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNYKLYADJTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936483 | |
| Record name | Pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16133-25-8 | |
| Record name | 3-Pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Pyridine-3-sulfonyl chloride in chemical synthesis?
A1: Pyridine-3-sulfonyl chloride (3-PSC) is a versatile reagent in organic synthesis. It is primarily used as a dehydrating agent in condensation reactions to form amides from carboxylic acids and amines. [] This reagent is also widely employed in derivatizing compounds, particularly those containing phenolic hydroxyl groups, to enhance their detectability in analytical techniques like mass spectrometry. [, , ]
Q2: Can you elaborate on the use of Pyridine-3-sulfonyl chloride in analytical chemistry?
A2: Pyridine-3-sulfonyl chloride is highly effective in derivatizing compounds like bisphenol A (BPA) and its analogs, improving their ionization efficiency for mass spectrometry analysis. [, ] This derivatization significantly enhances sensitivity, allowing for the detection and quantification of these compounds, even at trace levels in complex matrices like breast milk. []
Q3: Are there any studies on the stability of Pyridine-3-sulfonyl chloride derivatives?
A3: Yes, research indicates that derivatives of bisphenol A and its analogs, when derivatized with Pyridine-3-sulfonyl chloride, demonstrate good stability. These derivatives have shown resilience to multiple freeze/thaw cycles, short-term storage at room temperature, and long-term cold storage, underscoring their suitability for analytical applications. []
Q4: Beyond amides and derivatization, what other reactions is Pyridine-3-sulfonyl chloride involved in?
A4: Research from 1970 showcases the reactivity of Pyridine-3-sulfonyl chloride in synthesizing various compounds. It reacts with hydrazine to yield a hydrazide, which acts as a precursor to semicarbazides and a range of hydrazones. [] Furthermore, reacting Pyridine-3-sulfonyl chloride with sodium azide forms an azide, demonstrating its versatility in generating diverse chemical entities. []
Q5: How does the structure of Pyridine-3-sulfonyl chloride influence its reactivity?
A5: The presence of the sulfonyl chloride group (-SO2Cl) on the pyridine ring is key to its reactivity. This group is highly electrophilic, making it susceptible to nucleophilic attack. This allows it to readily react with amines to form amides, or with hydrazine and sodium azide to yield other useful intermediates. [, ] Additionally, the electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, further contributing to its reactivity.
Q6: Has Pyridine-3-sulfonyl chloride been used in developing any specific types of compounds?
A6: Yes, research indicates its utility in preparing triazolopyrimidine derivatives, specifically 2,6-dimethoxy-N-(8-chloro-5-methoxy [, , ] triazolo [1,5-c] pyrimidin-2-yl) benzenesulfonamide and 2-methoxy-4-(trifluoromethyl)-N-(5,8-dimethoxy [, , ] triazolo [1,5-c] pyrimidin-2-yl) pyridine-3-sulfonamide. [] These compounds exhibit herbicidal properties, highlighting the potential of Pyridine-3-sulfonyl chloride in agricultural chemistry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)


